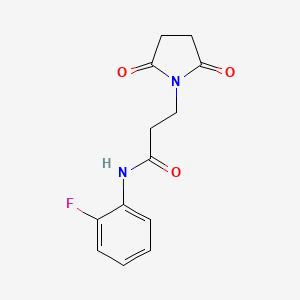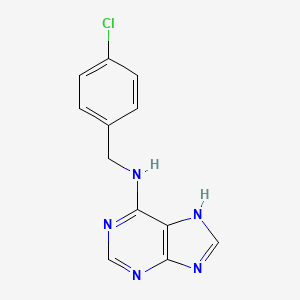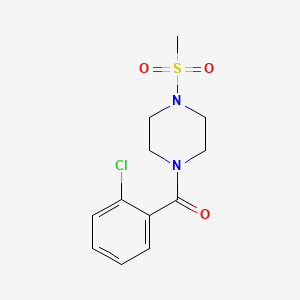![molecular formula C13H8N2O3 B5717868 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)
2-[5-(2-nitrovinyl)-2-furyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-nitrovinyl)-2-furyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBD-F and is used as a fluorescent label in biological and biochemical studies.
Aplicaciones Científicas De Investigación
2-[5-(2-nitrovinyl)-2-furyl]benzonitrile is widely used in scientific research as a fluorescent label for the detection of biomolecules. This compound has been used to label peptides, proteins, nucleic acids, and lipids for fluorescence microscopy, flow cytometry, and other imaging techniques. The fluorescent properties of NBD-F make it an excellent tool for studying the dynamics of biological processes, such as protein-protein interactions, enzyme activity, and membrane trafficking.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile involves the formation of a covalent bond between the nitrovinyl group and the target biomolecule. The fluorescent properties of NBD-F arise from the conjugated system of the furyl and benzonitrile moieties, which undergo excitation and emission upon absorption of light. The fluorescence intensity of NBD-F is dependent on the microenvironment of the labeled molecule, such as pH, polarity, and viscosity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile are minimal, as it is not a biologically active compound. However, the labeling of biomolecules with NBD-F may affect their function and stability, depending on the site of labeling and the nature of the molecule. Therefore, it is essential to validate the functional integrity of the labeled molecule before drawing conclusions from the experiment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile as a fluorescent label include its high sensitivity, photostability, and compatibility with a wide range of biological molecules. The limitations of using NBD-F include its relatively large size, which may interfere with the function of small biomolecules, and the potential for nonspecific labeling or quenching of fluorescence.
Direcciones Futuras
The future directions for the use of 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile in scientific research include the development of new labeling strategies and the optimization of existing methods for better efficiency and specificity. The application of NBD-F in live-cell imaging and high-throughput screening is also an area of active research. Furthermore, the combination of NBD-F with other fluorescent dyes or probes may provide new insights into the complex biological processes.
Métodos De Síntesis
The synthesis of 2-[5-(2-nitrovinyl)-2-furyl]benzonitrile involves the reaction of 2-furylboronic acid with 2-nitrovinyl bromide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield and purity. The synthesis of this compound has been reported in several research papers, and the method has been optimized for better efficiency.
Propiedades
IUPAC Name |
2-[5-[(E)-2-nitroethenyl]furan-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-3-1-2-4-12(10)13-6-5-11(18-13)7-8-15(16)17/h1-8H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMHHJWSOCCTNL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)
![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)


![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)


![3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)

![3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)
![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)